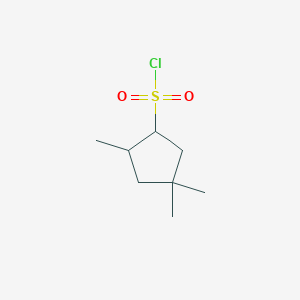
2,4,4-Trimethylcyclopentane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
2,4,4-Trimethylcyclopentane-1-sulfonyl chloride can be synthesized through the oxidative chlorosulfonation of S-alkyl isothiouronium salts obtained from alkyl chlorides . This method involves the use of N-chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI) as a mediator, resulting in moderate to excellent yields . The reaction conditions are mild, making this method attractive for the synthesis of alkyl sulfonyl chlorides .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of chlorine water or other chlorinating reagents such as POCl3, PCl5, and SOCl2 . These methods are well-established and provide high yields of the desired product .
化学反応の分析
Types of Reactions
2,4,4-Trimethylcyclopentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into sulfonamides.
Substitution: It can undergo nucleophilic substitution reactions to form sulfonamides and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include primary and secondary amines, organic or inorganic bases, and oxidizing agents . The reaction conditions vary depending on the desired product but generally involve mild temperatures and controlled environments .
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonic acids, and other sulfonyl derivatives .
科学的研究の応用
2,4,4-Trimethylcyclopentane-1-sulfonyl chloride is used in various scientific research applications, including:
Pharmaceutical Research: It serves as a crucial building block in the synthesis of innovative pharmaceutical compounds.
Agrochemical Development: It contributes to the creation of advanced crop protection agents.
Material Science Innovations: Researchers use this compound to engineer novel materials with enhanced performance characteristics.
作用機序
The mechanism of action of 2,4,4-Trimethylcyclopentane-1-sulfonyl chloride involves its reactivity with nucleophiles, such as amines, to form sulfonamide derivatives . These reactions typically proceed through a nucleophilic substitution mechanism, where the sulfonyl chloride group is replaced by the nucleophile . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
類似化合物との比較
Similar Compounds
Similar compounds to 2,4,4-Trimethylcyclopentane-1-sulfonyl chloride include:
Tosyl chloride (4-methylbenzenesulfonyl chloride): Used in organic synthesis for sulfonation reactions.
Methanesulfonyl chloride: Commonly used in the synthesis of sulfonamides and other derivatives.
Uniqueness
This compound is unique due to its specific molecular structure, which provides distinct reactivity and versatility in various applications . Its ability to form stable sulfonamide derivatives makes it valuable in pharmaceutical and agrochemical research .
特性
分子式 |
C8H15ClO2S |
|---|---|
分子量 |
210.72 g/mol |
IUPAC名 |
2,4,4-trimethylcyclopentane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H15ClO2S/c1-6-4-8(2,3)5-7(6)12(9,10)11/h6-7H,4-5H2,1-3H3 |
InChIキー |
GPTVHQAIOPCLDX-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CC1S(=O)(=O)Cl)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


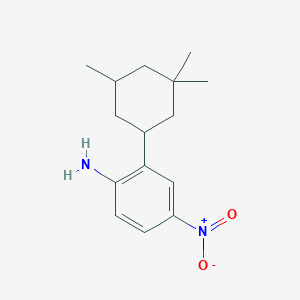
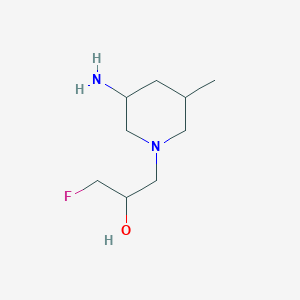
![3-{[1-(2-Chlorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13248542.png)
amine](/img/structure/B13248552.png)
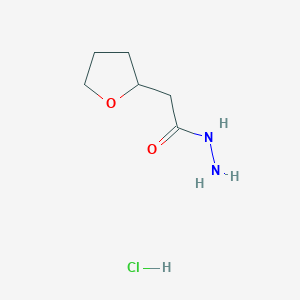
![2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid](/img/structure/B13248557.png)
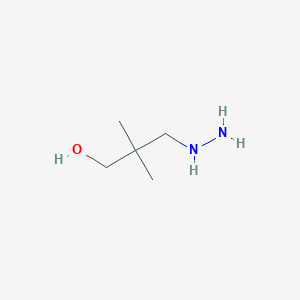
![3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-thiane]](/img/structure/B13248559.png)
![2-tert-Butyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13248560.png)
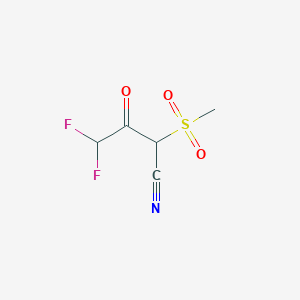

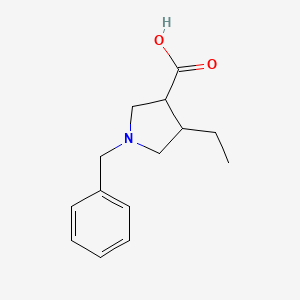
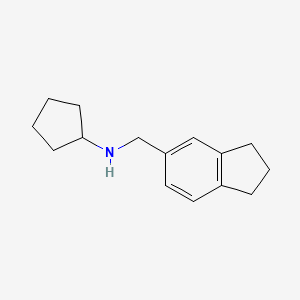
![(1-Cyclopropylethyl)[1-(pyridin-3-yl)ethyl]amine](/img/structure/B13248597.png)
